N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide
Description
This compound is a benzoxazepine derivative featuring a fused benzo[b][1,4]oxazepine core with distinct substituents: a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl chain. The oxazepine ring system (oxygen-containing seven-membered heterocycle) distinguishes it from sulfur-containing analogs (thiazepines) and influences its electronic and steric properties.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-6-11-25-17-9-8-16(13-19(17)30-14-23(2,3)22(25)27)24-21(26)15-7-10-18(28-4)20(12-15)29-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDVRXWSUYKEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of oxazepines, which are known for their diverse biological activities. Research into this compound's biological activity focuses on its mechanisms of action, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.45 g/mol. The structure features a benzoxazepine core, which is critical for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.45 g/mol |
| CAS Number | 921791-39-1 |
| SMILES | CC(C)(C)C1=CC=C(C=C1)N(C(=O)c2cc(OC)cc(c2)OC)C(=O)N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzymatic Activity: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For example, it could modulate the activity of cytochrome P450 enzymes or other drug-metabolizing enzymes.
Receptor Binding: It has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive functions.
Gene Expression Modulation: The compound may affect gene expression by interacting with DNA or RNA, leading to changes in cellular functions.
In Vitro Studies
Preliminary studies have demonstrated that this compound exhibits significant biological activity in vitro.
Table 2: Summary of In Vitro Findings
| Study Type | Findings |
|---|---|
| Cytotoxicity | Moderate cytotoxic effects on cancer cell lines at concentrations > 50 µM |
| Enzyme Inhibition | Inhibition of specific kinases involved in cancer progression |
| Receptor Activity | Agonistic effects on serotonin receptors leading to increased signaling |
Case Studies
A recent case study investigated the effects of this compound on neuroblastoma cells. The results indicated a dose-dependent reduction in cell viability and induced apoptosis at higher concentrations.
Key Findings:
- IC50 Value: Approximately 40 µM.
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
Clinical Implications
Given its mechanisms of action and biological activity profile, this compound shows promise as a potential therapeutic agent for conditions such as cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related benzazepine/thiazepine derivatives, focusing on substituent effects, spectroscopic properties, and synthetic methodologies.
Core Heterocycle and Substituent Analysis
Key Observations :
- Substituent Effects : The 3,3-dimethyl and 4-oxo groups in the target compound introduce steric hindrance and electron-withdrawing effects, which may alter reactivity and binding affinity. In contrast, the compounds lack these modifications, focusing solely on alkyl chain variations .
- Benzamide Moiety : The 3,4-dimethoxybenzamide group in the target compound adds aromaticity and methoxy electron-donating groups, likely influencing π-π stacking and metabolic stability.
Spectroscopic Data :
Notes:
Research Implications and Limitations
- Synthetic Challenges : Installing multiple substituents (e.g., dimethyl, oxo, benzamide) on the oxazepine core may require advanced regioselective strategies, unlike the straightforward alkylation in .
- Data Gaps : Absence of melting points, solubility, or biological data for the target compound restricts a comprehensive comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
